Acquired GSK-3β Inhibition vs. Natural Harmine Template
ZDWX-25 achieves potent GSK-3β inhibition (IC₅₀ = 71 nM) through structural modification of the harmine scaffold at position 1 and 7, whereas the parent natural product harmine shows negligible GSK-3β inhibition (IC₅₀ reported as 32 μM in one study, representing >450-fold weaker activity) [1] [2]. This represents a gain-of-function through synthetic derivatization that is essential for dual-target pharmacology.
| Evidence Dimension | GSK-3β inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 71 nM |
| Comparator Or Baseline | Harmine IC₅₀ = 32,000 nM (32 μM) |
| Quantified Difference | ZDWX-25 is approximately 450-fold more potent than harmine at GSK-3β |
| Conditions | In vitro kinase inhibition assay; ATP-Glo kinase assay system |
Why This Matters
Researchers requiring simultaneous engagement of both GSK-3β and DYRK1A for tauopathy or Alzheimer's disease models cannot use natural harmine as a substitute, as it lacks the GSK-3β activity that ZDWX-25 provides.
- [1] Liu W, Liu X, Tian L, et al. Design, synthesis and biological evaluation of harmine derivatives as potent GSK-3β/DYRK1A dual inhibitors for the treatment of Alzheimer's disease. Eur J Med Chem. 2021;222:113606. ZDWX-25 IC₅₀ GSK-3β = 71 nM, DYRK1A = 103 nM. View Source
- [2] Rajamani G, et al. Structure-activity relationship of GSK-3β inhibitors. PMC/NIH. 2025. Reports harmine GSK-3β IC₅₀ = 32 μM. View Source
